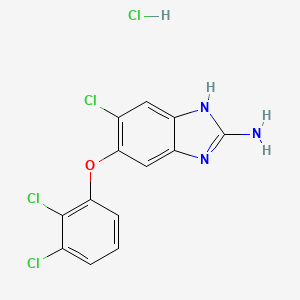![molecular formula C15H16O7 B12059398 7-{[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-4-methylchromen-2-one](/img/structure/B12059398.png)
7-{[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-4-methylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylumbelliferyl alpha-L-arabinofuranoside is a glycosidase substrate used in various biochemical and analytical applications. It is a fluorogenic compound, meaning it releases a fluorescent signal upon enzymatic cleavage, making it useful for detecting and quantifying enzyme activity, particularly alpha-L-arabinofuranosidase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl alpha-L-arabinofuranoside typically involves the glycosylation of 4-methylumbelliferone with alpha-L-arabinofuranosyl donors. One common method includes the use of 2H-1-Benzopyran-2-one, 4-methyl-7-[(2,3,5-tri-O-benzoyl-alpha-L-arabinofuranosyl)oxy]- as a starting material . The reaction conditions often involve the use of catalysts and protective groups to ensure selective glycosylation.
Industrial Production Methods
Industrial production of 4-Methylumbelliferyl alpha-L-arabinofuranoside may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl alpha-L-arabinofuranoside primarily undergoes hydrolysis reactions catalyzed by glycosidases. The hydrolysis of the glycosidic bond releases 4-methylumbelliferone, which is fluorescent .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of alpha-L-arabinofuranosidase under optimal conditions of pH and temperature. For example, the enzyme exhibits optimum activity at pH 5.8 and 45°C .
Major Products Formed
The major product formed from the enzymatic hydrolysis of 4-Methylumbelliferyl alpha-L-arabinofuranoside is 4-methylumbelliferone, which can be easily detected due to its fluorescent properties .
Scientific Research Applications
4-Methylumbelliferyl alpha-L-arabinofuranoside is widely used in scientific research for various applications:
Biochemistry: It is used to study the activity of alpha-L-arabinofuranosidase and other glycosidases.
Molecular Biology: The compound is employed in assays to measure enzyme kinetics and to screen for enzyme inhibitors.
Medicine: It is used in diagnostic assays to detect enzyme deficiencies and in research on metabolic disorders.
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl alpha-L-arabinofuranoside involves its enzymatic cleavage by alpha-L-arabinofuranosidase. The enzyme hydrolyzes the glycosidic bond, releasing 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to quantify enzyme activity .
Comparison with Similar Compounds
4-Methylumbelliferyl alpha-L-arabinofuranoside is unique due to its specific substrate properties for alpha-L-arabinofuranosidase. Similar compounds include:
4-Methylumbelliferyl beta-D-glucuronide: Used as a substrate for beta-glucuronidase.
4-Methylumbelliferyl alpha-D-galactopyranoside: Used as a substrate for alpha-galactosidase.
4-Methylumbelliferyl beta-D-galactopyranoside: Used as a substrate for beta-galactosidase.
These compounds share the common feature of releasing 4-methylumbelliferone upon enzymatic cleavage, but they differ in the specific enzymes they target.
Properties
IUPAC Name |
7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O7/c1-7-4-12(17)21-10-5-8(2-3-9(7)10)20-15-14(19)13(18)11(6-16)22-15/h2-5,11,13-16,18-19H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGLTVBWEMHJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(O3)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II), 97%](/img/structure/B12059318.png)









![[(3R,3aR,6S,6aR)-3-phenylmethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 2-(triphenyl-lambda5-phosphanylidene)acetate](/img/structure/B12059394.png)


